2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one
Description
Properties
IUPAC Name |
2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydropyrrolizin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12(9-3-5-14-6-4-9)10-8-15-7-1-2-11(15)13(10)17/h1-7,10,12,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYHJOGYOJQYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CN21)C(C3=CC=NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with suitable aldehydes under basic conditions to form the intermediate, followed by cyclization to yield the final product. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction could produce pyrrolizinone alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a dihydropyrrolizinone framework along with a hydroxyl and pyridinyl group. This unique combination enhances its reactivity and potential interactions with various biological systems. The molecular formula of the compound is with a molecular weight of approximately 228.25 g/mol.
Biological Activities
Research indicates that 2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. For instance, its structural similarity to known inhibitors allows it to bind effectively to enzyme active sites via hydrogen bonding and π-stacking interactions due to the aromatic pyridine ring.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further development in treating infectious diseases .
- Anticancer Potential : The compound's structure suggests potential anticancer properties, as many pyridine derivatives are known for their antitumor activities. Ongoing research is focused on elucidating the mechanisms behind these effects .
Case Studies and Research Findings
Several studies have focused on the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to understand its full mechanism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles and substituents. Below is a comparative analysis using evidence from patents, reference standards, and synthetic examples.
Core Heterocycle Diversity
a) Pyrrolizinone vs. Pyrido-Pyrimidinone Derivatives
- Target Compound: Pyrrolizinone core (5,5-bicyclic) with hydroxypyridinylmethyl substituent.
- Pyrido[1,2-a]pyrimidin-4-one Derivatives (): These feature a 6,6-bicyclic system (pyridine fused to pyrimidinone). Substitutents like piperidinyl or methyl groups are common. Key Difference: The larger pyrido-pyrimidinone core may confer higher metabolic stability but reduced solubility compared to the smaller pyrrolizinone. Piperidinyl substituents in these derivatives could enhance lipophilicity, contrasting with the polar hydroxypyridinyl group in the target compound .
b) Chromenone-Based Analogs ()
- Example 64: Chromenone core (benzopyrone) with fluorophenyl and pyrazolo-pyrimidine substituents. Fluorine substituents in Example 64 enhance electronegativity and membrane permeability compared to the target’s hydroxy group .
Substituent Profiles
*Molecular weights estimated based on structural formulas.
Research Implications and Gaps
While direct pharmacological data for the target compound are absent in the provided evidence, structural trends suggest:
- Solubility : The hydroxypyridinyl group may improve aqueous solubility compared to methyl/piperidinyl analogs ().
- Bioactivity: Pyrrolizinone’s rigidity could favor binding to flat enzymatic pockets, whereas pyrido-pyrimidinones () might target deeper hydrophobic sites.
- Synthetic Challenges : Introducing the hydroxypyridinyl group without racemization or degradation requires careful optimization, as seen in palladium-mediated protocols () .
Biological Activity
The compound 2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one, with the chemical formula C13H12N2O2, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The structure of this compound features a hydroxyl group attached to a pyridine ring and a dihydropyrrolizinone core. The molecular weight is approximately 232.25 g/mol.
Antimicrobial Activity
Research indicates that derivatives of pyrrole and pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Pyrrole Derivative | 8 | MRSA |
| Standard Antibiotic (Vancomycin) | 0.5 - 1 | MRSA |
Studies have demonstrated that certain pyrrole derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like vancomycin .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various in vivo models. The compound's structural features suggest it may inhibit pro-inflammatory pathways.
In a study assessing the anti-inflammatory effects using the carrageenan-induced paw edema model in rats, related compounds exhibited up to 85% inhibition at specific dosages . This suggests that this compound could have similar effects.
Anticancer Activity
The cytotoxicity of pyrrolidine derivatives has been explored in cancer cell lines. The compound's ability to induce apoptosis in cancer cells was assessed using various assays.
In vitro studies indicated that some pyrrole derivatives showed promising anticancer activity against human cancer cell lines, with IC50 values in the micromolar range. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | TBD | TBD |
| MCF7 | TBD | TBD |
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a related pyrrole derivative had an MIC of 8 ng/mL against MRSE and was more potent than traditional antibiotics .
- Anti-inflammatory Effects : In animal models, a related compound achieved significant reductions in inflammation comparable to ibuprofen .
- Cytotoxicity : Research on analogs of the compound revealed selective cytotoxicity against cancer cell lines, suggesting potential for further development as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly used for this compound, and how are reaction conditions optimized?
Answer: Synthesis involves multi-step reactions with careful optimization of parameters. Key steps include refluxing in solvents like ethanol or dimethylformamide (DMF) and employing catalysts (e.g., Lewis acids) to enhance efficiency. Purification often uses chromatographic techniques such as HPLC. For example:
- Reflux conditions (80–100°C) in DMF with palladium catalysts yield 65–75% .
- Ethanol under reflux without catalysts achieves 85% yield .
- Temperature control and solvent selection are critical to minimize side reactions .
Table 1: Example Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | DMF | Pd(PPh₃)₄ | 80–100°C | 65–75 | |
| 2 | Ethanol | None | Reflux | 85 |
Q. Which analytical techniques validate the compound’s purity and structure?
Answer:
- HPLC : Primary method for purity assessment (>95% purity threshold) .
- NMR Spectroscopy : Confirms structural integrity via proton/carbon shifts .
- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
Answer:
- Use PPE (gloves, lab coats) and work in fume hoods.
- Immediate decontamination for spills; rinse skin/eyes with water for 15 minutes .
- Refer to safety data sheets for toxicity and emergency measures .
Advanced Research Questions
Q. How to design experiments assessing stability under environmental stressors?
Answer:
- Factorial Design : Test variables (pH, temperature, light) in controlled chambers.
- Split-Plot Design : Evaluate degradation over time with replicates (e.g., 4 replicates × 5 plants) .
- Accelerated Stability Studies : Expose samples to 40°C/75% relative humidity for predictive degradation modeling .
Q. How to resolve contradictions in biological activity data across studies?
Answer:
- Standardized Bioassays : Replicate studies with positive controls (e.g., L 745,870 for receptor binding) .
- SAR Analysis : Compare structural analogs (e.g., thiomorpholin-4-yl derivatives) to isolate activity drivers .
- Meta-Analysis : Cross-reference databases (e.g., Royal Society of Chemistry) to identify methodological variability .
Q. What methodologies assess environmental fate and ecotoxicological impact?
Answer:
- Project INCHEMBIOL Framework : Evaluate abiotic/biotic transformations and bioaccumulation in ecosystems .
- QSAR Modeling : Predict environmental persistence using physicochemical properties (e.g., logP, solubility) .
- Microcosm Studies : Simulate real-world conditions to measure degradation half-lives .
Q. How to optimize multi-step synthesis for scalability and yield?
Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize solvent/catalyst ratios .
- In-Line Analytics : Monitor reactions in real time via FTIR or UV spectroscopy to terminate at peak yield .
- By-Product Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb reactive intermediates .
Q. How can computational models predict pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
